molecular formula C17H18FN5O2 B499156 N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B499156
M. Wt: 343.36g/mol
InChI Key: XNROIDZCEFSVAR-UHFFFAOYSA-N
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Description

N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl chloride. This intermediate is then reacted with 1-methyl-1H-tetrazol-5-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4’-fluorobenzyloxy)phenylboronic acid
  • 3-chloro-4-(4’-fluorobenzyloxy)phenylboronic acid
  • N-(4-{[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H18FN5O2

Molecular Weight

343.36g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C17H18FN5O2/c1-23-17(20-21-22-23)19-10-13-5-8-15(16(9-13)24-2)25-11-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,20,22)

InChI Key

XNROIDZCEFSVAR-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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